2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-9-8-20-19(22)12-14-2-4-15(5-3-14)21-28(23,24)16-6-7-17-18(13-16)27-11-10-26-17/h2-7,13,21H,8-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUICSLKTAIYZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of the compound typically involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine , which is reacted with a suitable sulfonyl chloride to produce a sulfonamide derivative.
- Acetamide Formation : This intermediate is then treated with various acetamides to yield the target compound.
- Characterization : The final product is characterized using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm its structure.
Anti-Diabetic Potential
Recent studies have evaluated the anti-diabetic properties of related compounds derived from the same structural framework. For instance, a series of compounds including those based on 2,3-dihydro-1,4-benzodioxin were tested for their ability to inhibit the enzyme α-glucosidase , which plays a crucial role in carbohydrate metabolism.
- Inhibitory Activity : The synthesized compounds demonstrated varying degrees of inhibitory activity against α-glucosidase. Notably:
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 7i | 86.31 | Moderate |
| 7k | 81.12 | Moderate |
| Acarbose | 37.38 | Strong |
The mechanism by which these compounds exert their anti-diabetic effects appears to involve competitive inhibition of the α-glucosidase enzyme. By inhibiting this enzyme, the compounds can reduce glucose absorption in the intestines, thereby lowering postprandial blood glucose levels.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Sulfonamide Derivatives : A study focused on sulfonamide derivatives similar to our compound demonstrated significant reductions in blood glucose levels in diabetic rats when administered at specific dosages.
- Clinical Relevance : Further investigations into these compounds' pharmacokinetics and bioavailability are necessary to assess their potential as therapeutic agents for diabetes management.
Aplicaciones Científicas De Investigación
Anticancer Activity
DASA-58 has been studied for its anticancer properties, particularly in targeting various cancer cell lines. Research indicates that it inhibits tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Study : In vitro studies demonstrated that DASA-58 significantly reduced the viability of breast cancer cells by inducing apoptosis via the activation of caspase pathways .
Antiviral Properties
Recent investigations suggest that DASA-58 exhibits antiviral activity against certain viral infections. Its mechanism involves the inhibition of viral replication.
Data Table: Antiviral Efficacy of DASA-58
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza Virus | 5.0 | Inhibition of viral RNA polymerase |
| HIV | 3.5 | Disruption of viral entry into host cells |
Neurological Applications
DASA-58 has shown promise in neurological research, particularly in models of neurodegenerative diseases. It may have neuroprotective effects that could be beneficial in conditions like Alzheimer's disease.
Case Study : Animal models treated with DASA-58 exhibited reduced neuroinflammation and improved cognitive function compared to control groups .
Pharmacological Insights
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Structural and Functional Insights:
Sulfonamido vs. Sulfanyl/Thioether Groups: Sulfonamido-containing derivatives (e.g., ) exhibit moderate α-glucosidase inhibition due to strong hydrogen-bonding capacity, whereas thioether-linked compounds () may have reduced polarity, impacting solubility and target engagement . The target compound’s sulfonamido-phenyl group likely enhances enzyme binding compared to thienopyrimidine or triazole derivatives .
Acetamide Tail Modifications: The 2-methoxyethyl group in the target compound may offer a balance between lipophilicity and solubility, unlike bulkier substituents (e.g., triazoles in ) that could impede membrane permeability . Substituted-phenyl acetamides () with electron-withdrawing groups (e.g., -NO₂, -Cl) showed improved activity, suggesting the target compound’s methoxyethyl group (electron-donating) might require optimization for potency .
Simpler analogs () lack the sulfonamido group, underscoring its importance in biological activity .
Research Findings and Implications
- Anti-Diabetic Potential: Analogs in demonstrate α-glucosidase inhibition, a key mechanism for managing postprandial hyperglycemia. The target compound’s sulfonamido group and methoxyethyl tail position it as a candidate for similar studies, though activity may vary based on substituent electronics .
- Synthetic Accessibility: The target compound can likely be synthesized via methods similar to (LiH/DMF-mediated coupling), ensuring scalability.
- Pharmacokinetic Considerations : Compared to fluorinated analogs (), the target compound may have shorter half-life due to the absence of metabolically stable fluorine atoms, necessitating further derivatization .
Métodos De Preparación
Reaction Conditions and Optimization
The reaction is conducted in an aqueous sodium carbonate solution (pH 9–10) at room temperature for 3 hours. Maintaining basic pH is critical to deprotonate the amine group of 1 , enhancing its nucleophilicity for efficient sulfonylation. Acidification to pH 2–3 with concentrated HCl precipitates the product, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) as a light brown amorphous powder with a reported yield of 82–85%.
Table 1: Key Parameters for Sulfonamide Intermediate Synthesis
| Parameter | Value/Range |
|---|---|
| Reactants | 1 (1 eq), 2 (1 eq) |
| Solvent | Aqueous Na₂CO₃ (10%) |
| Temperature | 25°C (room temperature) |
| Reaction Time | 3 hours |
| Workup | Acidification to pH 2–3 |
| Yield | 82–85% |
Characterization of 3 was performed using Fourier-transform infrared spectroscopy (FTIR) and ¹H nuclear magnetic resonance (NMR). The FTIR spectrum showed peaks at 1345 cm⁻¹ (S=O asymmetric stretching) and 1160 cm⁻¹ (S=O symmetric stretching), confirming sulfonamide formation. ¹H NMR (400 MHz, CDCl₃) exhibited signals at δ 6.76 (d, J = 8.8 Hz, 1H, aromatic H-8), 6.65 (d, J = 2.4 Hz, 1H, aromatic H-5), and 4.22–4.21 (m, 4H, CH₂-2 and CH₂-3 of benzodioxane).
Preparation of N-(2-Methoxyethyl)-2-bromoacetamide
The second critical precursor is N-(2-methoxyethyl)-2-bromoacetamide (6) , synthesized via bromination of N-(2-methoxyethyl)acetamide.
Bromination Protocol
N-(2-methoxyethyl)acetamide (4) is treated with bromine (Br₂) in dichloromethane (DCM) at 0–5°C to minimize side reactions. The reaction proceeds via electrophilic substitution, where bromine replaces the α-hydrogen of the acetamide group. After 2 hours, the mixture is washed with sodium thiosulfate to quench excess bromine, yielding 6 as a white crystalline solid with a yield of 75–78%.
Table 2: Bromination Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Reactants | 4 (1 eq), Br₂ (1.1 eq) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Workup | Na₂S₂O₃ wash |
| Yield | 75–78% |
The structure of 6 was confirmed by ¹H NMR, which revealed a singlet at δ 3.85 (2H, CH₂Br) and a triplet at δ 3.55 (2H, OCH₂CH₂OCH₃).
Coupling Reaction to Form the Target Compound
The final step involves coupling the sulfonamide intermediate (3) with N-(2-methoxyethyl)-2-bromoacetamide (6) to yield 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide (7) .
Nucleophilic Substitution Mechanism
The reaction is conducted in dimethylformamide (DMF) using lithium hydride (LiH) as a base. LiH deprotonates the sulfonamide nitrogen of 3 , generating a nucleophilic species that attacks the electrophilic α-carbon of 6 . The reaction is stirred at 25°C for 4–5 hours, followed by aqueous workup to isolate 7 .
Table 3: Coupling Reaction Optimization
| Parameter | Value/Range |
|---|---|
| Reactants | 3 (1 eq), 6 (1.2 eq) |
| Solvent | DMF |
| Base | LiH (0.1 eq) |
| Temperature | 25°C |
| Reaction Time | 4–5 hours |
| Yield | 68–72% |
Characterization of the Final Product
The target compound 7 was characterized using FTIR, ¹H NMR, and elemental analysis. Key spectral data include:
-
FTIR : 1680 cm⁻¹ (C=O stretching of acetamide), 1320 cm⁻¹ (S=O stretching).
-
¹H NMR (600 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 2H, aromatic H-2' and H-6'), δ 6.76 (d, J = 8.8 Hz, 1H, benzodioxane H-8), δ 4.22 (m, 4H, CH₂-2 and CH₂-3 of benzodioxane), δ 3.55 (t, J = 6.0 Hz, 2H, OCH₂CH₂OCH₃), δ 3.38 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
Alternative methods for preparing 7 were evaluated, including the use of different bases (e.g., K₂CO₃) and solvents (e.g., acetonitrile). However, LiH in DMF provided superior yields due to its strong basicity and ability to stabilize the transition state.
Table 4: Effect of Base and Solvent on Reaction Yield
| Base | Solvent | Yield (%) |
|---|---|---|
| LiH | DMF | 68–72 |
| K₂CO₃ | Acetonitrile | 45–50 |
| NaH | THF | 55–60 |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide?
- Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:
- Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic aqueous conditions (pH 8–10) to form the sulfonamide intermediate .
- Coupling this intermediate with 2-bromo-N-(2-methoxyethyl)acetamide in dimethylformamide (DMF) using lithium hydride (LiH) as an activator .
- Purification via crystallization and monitoring using thin-layer chromatography (TLC) .
- Critical Parameters : Solvent choice (DMF enhances reactivity), temperature control (40–60°C), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are vital for >70% yield .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a combination of analytical techniques:
- ¹H-NMR : Confirm sulfonamide (–SO₂NH–) proton signals at δ 7.5–8.0 ppm and methoxy (–OCH₃) signals at δ 3.2–3.4 ppm .
- IR Spectroscopy : Detect sulfonamide S=O stretches at 1150–1350 cm⁻¹ and amide C=O at 1650–1700 cm⁻¹ .
- CHN Analysis : Verify elemental composition (e.g., C: 58.1%, H: 4.8%, N: 7.9%) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Answer : Screen against disease-relevant enzymatic targets. For example:
- α-Glucosidase Inhibition : Assess anti-diabetic potential using a spectrophotometric assay with acarbose as a reference (IC₅₀ values: 37–86 μM in related analogs) .
- Dose-Response Curves : Test concentrations from 10–100 μM to identify activity thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s α-glucosidase inhibitory activity?
- Answer :
- Modify Substituents : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring to enhance sulfonamide binding to the enzyme’s active site .
- Vary Methoxyethyl Chain : Replace the 2-methoxyethyl group with bulkier alkyl ethers to probe steric effects on enzyme interaction .
- Data Interpretation : Compare IC₅₀ values across analogs (e.g., 81–86 μM for active derivatives vs. >100 μM for inactive ones) to identify critical pharmacophores .
Q. What computational strategies can predict optimal reaction pathways for synthesizing novel derivatives?
- Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps like sulfonamide formation .
- Reaction Path Search Algorithms : Apply methods like the artificial force-induced reaction (AFIR) to explore alternative coupling mechanisms .
- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict yields for untested conditions .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Answer :
- Standardize Assay Conditions : Control pH (6.8–7.2), enzyme concentration (0.1–0.5 U/mL), and incubation time (30–60 min) to minimize variability .
- Validate Purity : Re-test compounds with ≥95% purity (via HPLC) to exclude impurities as confounding factors .
- Cross-Study Meta-Analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or trends .
Methodological Tables
Table 1 : Key Reaction Conditions for Sulfonamide Intermediate Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8.0–10.0 | Ensures amine deprotonation for nucleophilic attack |
| Temperature | 25–30°C | Prevents sulfonyl chloride hydrolysis |
| Solvent | Water:Acetone (3:1) | Balances solubility and reactivity |
Table 2 : Comparative α-Glucosidase Inhibition Data for Structural Analogs
| Derivative | IC₅₀ (μM) | Key Structural Feature |
|---|---|---|
| 7i (Reference) | 86.31 | –OCH₃ at para position |
| 7k | 81.12 | –CF₃ substitution |
| Parent Compound | >100 | Unsubstituted phenyl ring |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
